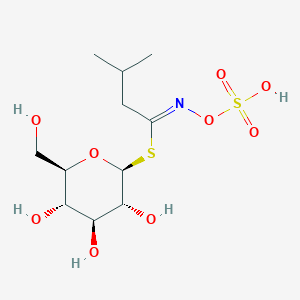

Isobutyl glucosinolate

CAS No.:

Cat. No.: VC1918820

Molecular Formula: C11H21NO9S2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO9S2 |

|---|---|

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-methyl-N-sulfooxybutanimidothioate |

| Standard InChI | InChI=1S/C11H21NO9S2/c1-5(2)3-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(4-13)20-11/h5-6,8-11,13-16H,3-4H2,1-2H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |

| Standard InChI Key | SKLKAEFXBVWMJP-IIPHORNXSA-N |

| Isomeric SMILES | CC(C)C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

| Canonical SMILES | CC(C)CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Isobutyl glucosinolate has the molecular formula C11H21NO9S2 and a molecular weight of 375.410 daltons . Structurally, it consists of a β-D-glucopyranose moiety connected via a sulfur atom to a (1E)-3-methyl-N-sulfooxybutanimidothioate group . Its systematic name is [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-methyl-N-sulfooxybutanimidothioate .

Alternative Nomenclature

The compound is known by several names in scientific literature:

-

3-Methyl-N-(sulfooxy)butanimidothioic acid S-β-D-glucopyranosyl ester

-

2-Methylpropyl glucosinolate

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of isobutyl glucosinolate based on available data.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO9S2 |

| Molecular Weight | 375.410 |

| SMILES | CC(C)C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |

| InChIKey | SKLKAEFXBVWMJP-KPKJPENVSA-N |

| KEGG COMPOUND ID | C17256 |

| Predicted Collision Cross Section [M+H]+ | 179.7 Ų |

| Predicted Collision Cross Section [M-H]- | 175.6 Ų |

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of glucosinolates, including isobutyl glucosinolate, follows a complex pathway involving multiple enzymatic steps. Based on research with model plants like Arabidopsis thaliana, the biosynthesis of aliphatic glucosinolates typically involves:

-

Amino acid deamination

-

Aldoxime formation catalyzed by cytochrome P450 enzymes from the CYP79 family

-

Aldoxime oxidation by CYP83 enzymes

-

Thiol conjugation and C-S lyase activity

-

Glucosylation by UDP-glucosyltransferases

For isobutyl glucosinolate specifically, the biosynthesis likely begins with the amino acid valine or leucine as the precursor. The final step in glucosinolate core structure formation is catalyzed by desulfoglucosinolate sulfotransferases, as demonstrated in Arabidopsis thaliana .

Metabolism and Degradation

Glucosinolates undergo enzymatic hydrolysis when plant tissues are damaged, bringing them into contact with myrosinases (β-thioglucosidases) . This hydrolysis produces various bioactive compounds, including isothiocyanates, nitriles, thiocyanates, and epithionitriles, depending on reaction conditions and the presence of specifier proteins .

The degradation of glucosinolates can also occur through thermal or chemical processes during food preparation and cooking, which significantly impacts their content and biological activity in consumed foods .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents one of the primary analytical methods for detecting and quantifying glucosinolates, including isobutyl glucosinolate . The typical HPLC approach involves:

-

Extraction of glucosinolates from plant material

-

Optional desulfation step

-

Separation on appropriate columns

-

Detection using UV absorbance or mass spectrometry

Mass Spectrometric Analysis

Mass spectrometry provides another powerful tool for analyzing isobutyl glucosinolate, offering additional structural information and increased sensitivity. The predicted collision cross-section data available for various adducts of isobutyl glucosinolate (Table 1) indicate its compatibility with ion mobility mass spectrometry techniques .

Biological Activities

General Bioactivities of Glucosinolates

While specific information about the biological activities of isobutyl glucosinolate is limited in current literature, glucosinolates as a class demonstrate several important bioactivities:

-

Antimicrobial properties: Fungicidal, bactericidal, and nematocidal activities that may contribute to plant defense mechanisms

-

Allelopathic effects: Influence on the growth and development of neighboring plants

-

Cancer chemoprotection: Epidemiological studies suggest an inverse association between consumption of glucosinolate-containing vegetables and cancer risk

-

Modulation of xenobiotic-metabolizing enzymes: Induction of phase II detoxification enzymes that may enhance carcinogen elimination

Research on Health Effects

Clinical trials investigating glucosinolates have focused primarily on health outcomes related to:

A review of registered clinical trials identified 87 studies on glucosinolates and human health, with the majority utilizing extracts or pure compounds rather than whole foods . While sulforaphane has been the most extensively studied glucosinolate compound, future research may reveal specific effects of isobutyl glucosinolate on human health.

Dietary Sources and Exposure

Glucosinolates are primarily consumed through Brassica vegetables, including broccoli, cabbage, Brussels sprouts, kale, and cauliflower . The content of specific glucosinolates in these vegetables varies considerably based on plant genetics, growing conditions, harvesting time, and storage conditions .

Most Brassica vegetables are consumed after cooking, and common cooking methods have complex influences on glucosinolate levels . Boiling typically leads to substantial losses through leaching, while steaming, microwaving, and stir-frying better preserve glucosinolate content .

Future Research Directions

Several important research directions emerge for further investigation of isobutyl glucosinolate:

-

Detailed profiling of isobutyl glucosinolate content across different plant species and varieties

-

Investigation of specific biological activities and mechanisms of action

-

Exploration of potential health benefits through targeted clinical trials

-

Development of optimized analytical methods for detection and quantification

-

Understanding how cooking and processing methods specifically affect isobutyl glucosinolate stability and bioavailability

-

Examination of potential synergistic effects with other phytochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume